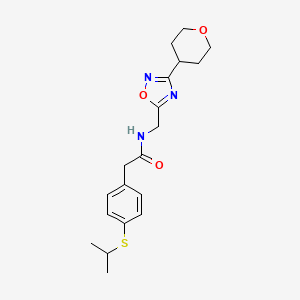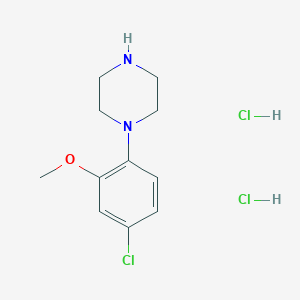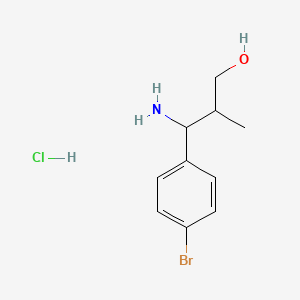
3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” is a chemical compound. It is a derivative of propanoic acid, with an amino group and a bromophenyl group attached to the third carbon atom . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a propanoic acid backbone, with an amino group and a bromophenyl group attached to the third carbon atom . The presence of the bromine atom in the phenyl group could potentially influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Research has explored the enantioselective synthesis of β-analogues of aromatic amino acids, which includes derivatives related to 3-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride. These compounds can be prepared via electrophilic attack involving synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This method has applications in synthesizing 2-substituted 3-aminopropanoic acid derivatives, demonstrating the compound's role in producing structurally complex and biologically significant molecules (Arvanitis et al., 1998).
Antitumor Activity
Another area of application is in the synthesis and evaluation of compounds for antitumor activity. Tertiary aminoalkanol hydrochlorides, including structures similar to this compound, have been synthesized and tested for their potential in treating cancer. The research indicates the significance of such compounds in discovering new chemotherapeutic agents (Isakhanyan et al., 2016).
Synthesis of Tertiary Amino Alcohols
The compound has been used in the synthesis of tertiary amino alcohols, considered analogs to Trihexyphenidyl. This application is relevant in pharmaceutical chemistry, where such compounds could potentially be used in drug development, showcasing the versatility of this compound in synthesizing pharmacologically relevant molecules (Isakhanyan et al., 2008).
Uterine Relaxant Activity
Additionally, this compound has been involved in the synthesis of novel racemic derivatives evaluated for their uterine relaxant activity. Such research underscores the potential of this compound in contributing to the development of new therapeutics for conditions requiring uterine relaxation (Viswanathan & Chaudhari, 2006).
Coordination Compounds
Research into coordination compounds of copper(II) with substituted derivatives of similar structures has been conducted, highlighting the compound's utility in materials science and inorganic chemistry. Such studies provide insights into the complexation behaviors of these compounds, which can be pivotal in catalysis, material synthesis, and the study of metal-organic frameworks (Gulea et al., 2013).
Safety and Hazards
The compound is classified as a potential hazard, with safety warnings including “H315: Causes skin irritation”, “H319: Causes serious eye irritation”, and "H335: May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-amino-3-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-7(6-13)10(12)8-2-4-9(11)5-3-8;/h2-5,7,10,13H,6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGVXKJZJDUGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
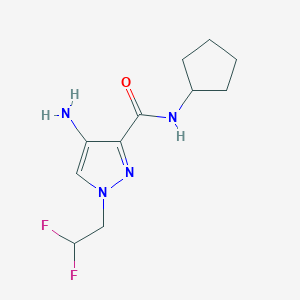
![2-Pyridin-3-yl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2615255.png)
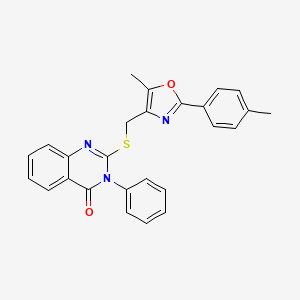
![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)
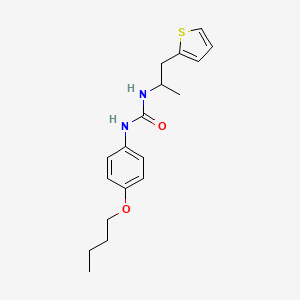

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2615263.png)
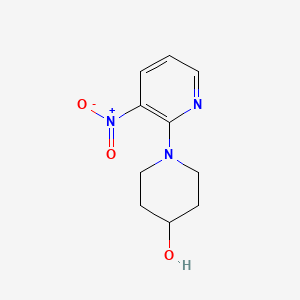
![N-[(4-Chloro-1-methylpyrrol-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2615265.png)
![3-(2-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one](/img/structure/B2615267.png)
![N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucine](/img/structure/B2615268.png)

